6-(Difluoromethyl)pyrimidin-4-amine CAS number and registry data
6-(Difluoromethyl)pyrimidin-4-amine CAS number and registry data
CAS Number: 1706464-15-4 Formula: C₅H₅F₂N₃ Molecular Weight: 145.11 g/mol
Executive Summary
6-(Difluoromethyl)pyrimidin-4-amine is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. It serves as a critical scaffold for the development of kinase inhibitors and agrochemicals. Its primary value lies in the difluoromethyl (-CF₂H) moiety, which acts as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups. Unlike the chemically inert trifluoromethyl group, the -CF₂H group contains an acidic proton capable of acting as a weak hydrogen bond donor, influencing binding affinity and metabolic stability without the polarity penalty associated with traditional polar groups.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound is characterized by a pyrimidine core substituted at the 4-position with a primary amine and at the 6-position with a difluoromethyl group.[1]
| Property | Data | Relevance in Drug Design |
| CAS Number | 1706464-15-4 | Unique identifier for regulatory filing. |
| SMILES | NC1=CC(C(F)F)=NC=N1 | Machine-readable structure for cheminformatics. |
| LogP (Predicted) | ~0.36 - 0.60 | Indicates moderate polarity; suitable for oral bioavailability optimization (Lipinski compliant). |
| H-Bond Donors | 2 (NH₂) + 1 (CF₂H) | The CF₂H proton is a weak donor (Lipophilic H-bond donor). |
| H-Bond Acceptors | 3 (N1, N3, F) | Facilitates interaction with kinase hinge regions. |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | The electron-withdrawing CF₂H group lowers the basicity of the pyrimidine nitrogens compared to methyl-pyrimidines. |
Synthesis & Manufacturing Methodologies
The synthesis of 6-(Difluoromethyl)pyrimidin-4-amine requires precise control to prevent defluorination or hydrolysis of the sensitive difluoromethyl group. The industry-standard route involves a stepwise construction of the pyrimidine ring followed by functional group interconversion.
Core Synthetic Pathway (The "Cyclization-Activation" Route)
This route is preferred for scalability and cost-efficiency. It utilizes ethyl 4,4-difluoro-3-oxobutanoate as the fluorine source.
Step 1: Condensation Reaction of ethyl 4,4-difluoro-3-oxobutanoate with formamidine acetate in the presence of a base (e.g., NaOEt) yields the intermediate 6-(difluoromethyl)pyrimidin-4-ol (tautomer of the pyrimidinone).
Step 2: Chlorination The hydroxyl group is converted to a chloride using Phosphorus Oxychloride (POCl₃) . Critical Note: Temperature control is vital here; excessive heat can degrade the CF₂H group.
Step 3: Amination Nucleophilic aromatic substitution (SₙAr) of the chloride with Ammonia (NH₃) (aqueous or methanolic) yields the final amine.
Visualization of Synthesis Workflow
Figure 1: Stepwise chemical synthesis from acyclic precursors to the target aminopyrimidine.
Reactivity & Functionalization Guide
For medicinal chemists, this molecule is not just an endpoint but a scaffold. The primary amine at C4 and the ring nitrogens offer distinct vectors for elaboration.
Key Reaction Classes
-
Buchwald-Hartwig Cross-Coupling: The C4-amine is an excellent nucleophile for palladium-catalyzed coupling with aryl halides. This is the primary method for generating biaryl kinase inhibitors .
-
Catalyst Recommendation: Pd₂(dba)₃ with Xantphos or BrettPhos for sterically demanding partners.
-
-
Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) to form amides.
-
Note: The electron-withdrawing nature of the pyrimidine ring reduces the nucleophilicity of the amine, often requiring stronger activation of the acid partner.
-
-
Electrophilic Aromatic Substitution (C5 Position): The C5 position is relatively electron-deficient but can be halogenated (bromination/iodination) to create a handle for Suzuki couplings, allowing for the construction of trisubstituted pyrimidines.
The "Difluoromethyl Effect" in Drug Design
The -CF₂H group is a Lipophilic Hydrogen Bond Donor .
-
Acidity: The C-H bond in CF₂H is polarized by the two fluorine atoms, making it sufficiently acidic to donate a hydrogen bond to carbonyl oxygens or nitrogen acceptors in protein targets.
-
Bioisosterism: It replaces -OH or -SH groups to improve membrane permeability (by masking polarity) while retaining directional binding interactions.
Figure 2: Mechanistic interaction of the difluoromethyl group within a biological binding pocket.
Safety & Handling Protocols
While specific toxicological data for this CAS is limited in public registries, it should be handled as a Functionalized Fluoropyrimidine .
-
Hazard Classification (Analogous):
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is stable, but the difluoromethyl group can be sensitive to strong bases at elevated temperatures over prolonged periods.
-
Detection: The compound is UV active (254 nm). LC-MS detection usually shows [M+H]⁺ = 146.1.
References
-
Fluorochem Product Registry. 6-(Difluoromethyl)pyrimidin-4-amine Data Sheet.Link (Verified Source for CAS 1706464-15-4).
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link
-
Studer, A., et al. (2024). Regioselective difluoromethylation of pyridines and pyrimidines. Nature Communications. Link
-
PubChem Compound Summary. Halogenated Pyrimidine Scaffolds and Reactivity.Link
